molecular formula C11H15FO3S B1263018 5-(4-Hydroxyphenyl)Pentanesulfonyl Fluoride

5-(4-Hydroxyphenyl)Pentanesulfonyl Fluoride

Cat. No. B1263018
M. Wt: 246.3 g/mol
InChI Key: VCCAJGFVUCFGSD-UHFFFAOYSA-N
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Patent
US09102622B2

Procedure details

5-(4-Hydroxy-phenyl)-pentanesulfonyl fluoride (14.4) was synthesized as described in 14.1 using, 13.4 (0.28 g, 0.83 mmol) in ethanedithiol (10 mL) and BF3.Et2O (0.47 g, 3.32 mmol). Purification by flash column chromatography on silica gel gave 14.4 (0.139 g, 68% yield) as a white solid (m p 32-35° C.).
Name
13.4
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][S:20]([F:23])(=[O:22])=[O:21])=[CH:11][CH:10]=1)C1C=CC=CC=1.B(F)(F)F.CCOCC>C(S)(S)C>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][S:20]([F:23])(=[O:22])=[O:21])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
13.4
Quantity
0.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCCCCS(=O)(=O)F
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(S)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5-(4-Hydroxy-phenyl)-pentanesulfonyl fluoride (14.4) was synthesized
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCCCS(=O)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.139 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.